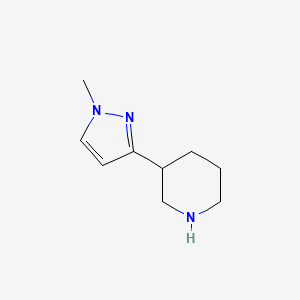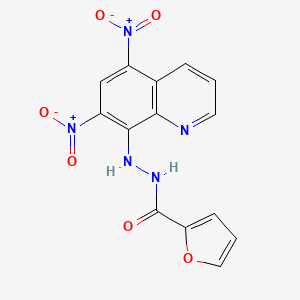
N'-(5,7-dinitroquinolin-8-yl)furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
N'-(5,7-dinitroquinolin-8-yl)furan-2-carbohydrazide has been studied for its potential applications in various areas of scientific research such as biochemistry, pharmacology, and neuroscience. It has been shown to inhibit the activity of certain enzymes and receptors, making it a valuable tool for studying their functions. This compound has also been used to investigate the role of certain signaling pathways in cellular processes such as apoptosis and autophagy.
Mecanismo De Acción
The mechanism of action of N'-(5,7-dinitroquinolin-8-yl)furan-2-carbohydrazide involves its ability to bind to specific targets such as enzymes and receptors. This interaction can lead to the inhibition or activation of their activity, depending on the target. The exact mechanism of action of this compound varies depending on the target and requires further investigation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(5,7-dinitroquinolin-8-yl)furan-2-carbohydrazide has several advantages as a tool for scientific research. It is a relatively small and stable compound that can be easily synthesized and purified. It has also been shown to be effective in inhibiting the activity of various targets, making it a valuable tool for studying their functions. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its effects on certain targets may be non-specific or off-target. Additionally, its toxicity and pharmacokinetics in vivo require further investigation.
Direcciones Futuras
There are several future directions for research on N'-(5,7-dinitroquinolin-8-yl)furan-2-carbohydrazide. One area of interest is the development of more selective and potent derivatives of this compound that can be used to study specific targets. Another area of interest is the investigation of the pharmacokinetics and toxicity of this compound in vivo, which will be important for its potential use as a therapeutic agent. Additionally, this compound could be used in combination with other compounds to investigate their synergistic effects. Overall, the unique chemical structure and potential applications of this compound make it a promising compound for future research.
Métodos De Síntesis
The synthesis of N'-(5,7-dinitroquinolin-8-yl)furan-2-carbohydrazide involves the reaction of 5,7-dinitroquinoline-8-carbaldehyde with furan-2-carbohydrazide in the presence of a suitable catalyst. The resulting compound is purified using various techniques such as column chromatography and recrystallization. The purity and identity of the compound are confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
N'-(5,7-dinitroquinolin-8-yl)furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O6/c20-14(11-4-2-6-25-11)17-16-13-10(19(23)24)7-9(18(21)22)8-3-1-5-15-12(8)13/h1-7,16H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZFTNKWESLEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])NNC(=O)C3=CC=CO3)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2874985.png)
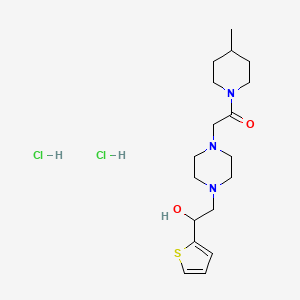
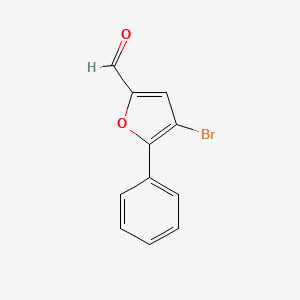
![1-[2-(4-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2874988.png)
![4-(Tert-butyl)benzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2874992.png)
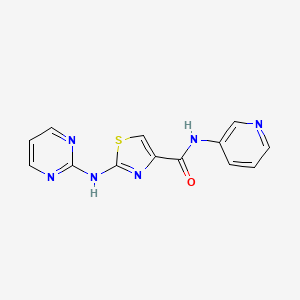
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-chlorophenoxy)acetamide](/img/structure/B2874996.png)
![N-Cyclopropyl-N-[1-[(3,5-difluorophenyl)methylsulfonyl]piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2874999.png)
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2875000.png)
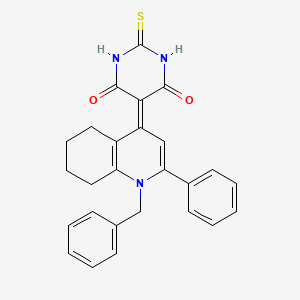
![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-N-cyclopropylpyrrolidine-2-carboxamide](/img/structure/B2875003.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide](/img/structure/B2875004.png)
![(3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2875005.png)
